Electronic Absorption Spectra of 2-(2-Amino-5-methylthiazol-4-yl)phenol
Electronic Absorption Spectra of 2-(2-Amino-5-methylthiazol-4-yl)phenol
An In-Depth Technical Guide for Research & Development
Part 1: Executive Summary
The compound 2-(2-Amino-5-methylthiazol-4-yl)phenol represents a critical class of excited-state intramolecular proton transfer (ESIPT) fluorophores. Unlike simple thiazoles, this molecule features a phenolic moiety ortho-positioned to the thiazole ring, facilitating a robust intramolecular hydrogen bond (
This guide provides a rigorous analysis of the electronic absorption spectra, synthesis, and physicochemical properties of this compound, designed to support its application as a fluorescent probe, metal chelator, or pharmaceutical intermediate.
Part 2: Structural Basis & Physicochemical Properties[1]
Molecular Architecture
The spectral properties of 2-(2-Amino-5-methylthiazol-4-yl)phenol are governed by its planar geometry and intramolecular hydrogen bonding. Crystallographic data (He et al., 2009) confirms that the benzene and thiazole rings are nearly co-planar (dihedral angle ~2.1°), a prerequisite for efficient
-
Ground State (Enol): The molecule exists primarily in the enol form in non-polar and weakly polar solvents, stabilized by the intramolecular hydrogen bond.
-
Excited State (Keto): Upon photoexcitation, proton transfer from the hydroxyl oxygen to the thiazole nitrogen occurs, generating a phototautomer (keto form) with a significantly red-shifted emission.
Key Structural Parameters
| Parameter | Value / Description | Significance |
| Formula | Core ESIPT scaffold | |
| Molecular Weight | 206.27 g/mol | Small molecule probe suitability |
| H-Bond (Intra) | Locks planarity; enables ESIPT | |
| H-Bond (Inter) | Stabilizes crystal lattice | |
| Geometry | Planar (Orthorhombic) | Maximizes molar absorptivity ( |
Part 3: Synthesis & Purification Protocol
To ensure spectral accuracy, high-purity samples are required. The following Hantzsch Thiazole Synthesis protocol is the industry standard for generating this derivative with minimal side products.
Reagents
-
Precursor A: 2-Bromo-1-(2-hydroxyphenyl)propan-1-one (0.005 mol)[1][2]
-
Solvent: Ethanol (Absolute)
-
Base: Aqueous Ammonia (
)
Step-by-Step Methodology
-
Reflux: Dissolve Precursor A and Precursor B in 50 mL of ethanol. Heat to reflux (
) with magnetic stirring for 10 hours. -
Neutralization: Cool the reaction mixture to room temperature. Slowly add 10 mL of aqueous ammonia to neutralize the hydrobromide salt formed during cyclization. Continue stirring for 2 hours.
-
Precipitation: Cool the solution in an ice bath (
). The product will precipitate as white/off-white crystals. -
Filtration & Washing: Filter the precipitate under vacuum. Wash with cold ethanol/water (1:1) to remove unreacted thiourea.
-
Recrystallization: Purify by recrystallization from hot ethanol to achieve spectroscopic grade purity (>98%).
-
Validation: Verify structure via
-NMR ( ): 2.48 (s, ), 4.97 (br, ), 6.86–7.42 (m, Ar-H).
Figure 1: Optimized Hantzsch synthesis workflow for high-purity isolation.
Part 4: Electronic Absorption Spectra (UV-Vis)
Spectral Characteristics
The UV-Vis spectrum of 2-(2-Amino-5-methylthiazol-4-yl)phenol is characterized by intense
Primary Absorption Data:
- (Non-polar/Aprotic): ~325 – 335 nm
-
Transition Type:
(HOMO LUMO) -
Molar Absorptivity (
): High ( ), typical of planar conjugated heterocycles.
Solvatochromism & Hydrogen Bonding
The position and shape of the absorption band are sensitive to solvent polarity, which dictates the stability of the intramolecular hydrogen bond (IHB).
| Solvent Type | Solvent Example | Mechanism | |
| Non-Polar | Cyclohexane / Toluene | 325-330 nm | IHB is intact. Molecule is planar. Sharp, well-defined vibronic structure often observed. |
| Polar Aprotic | Acetonitrile / DMSO | 330-335 nm | Slight red shift (bathochromic) due to stabilization of the more polar excited state. |
| Polar Protic | Ethanol / Methanol | 330-340 nm (Broad) | Inter molecular H-bonds with solvent compete with Intra molecular H-bonds. This can cause broadening and a slight blue shift of the ESIPT band if the planar conformation is disrupted, or a red shift if the solvent stabilizes the charge-transfer state. |
Acid-Base Equilibria (pH Effects)
The molecule is amphoteric, possessing a basic amino group and an acidic phenolic hydroxyl.
-
Acidic pH (
): Protonation of the thiazole nitrogen ( for thiazole N). This disrupts the donor-acceptor character, typically causing a hypsochromic (blue) shift and loss of ESIPT capability. -
Basic pH (
): Deprotonation of the phenolic hydroxyl ( ). Formation of the phenolate anion leads to a strong bathochromic (red) shift (often nm) due to increased electron donation into the conjugated system.
Figure 2: The ESIPT photocycle. Absorption occurs in the Enol form, while emission arises from the Keto tautomer, resulting in a large Stokes shift.
Part 5: Experimental Protocol for Spectral Acquisition
Sample Preparation
-
Stock Solution: Prepare a
stock solution in spectroscopic grade DMSO. -
Working Solution: Dilute to
using the target solvent (e.g., Ethanol, Hexane). Note: Absorbance should be kept between 0.1 and 1.0 A.U. to avoid inner-filter effects.
Instrumental Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
-
Cuvette: Quartz, 10 mm path length (matched pair).
-
Scan Range: 200 nm – 500 nm.
-
Scan Speed: Medium (approx. 200-400 nm/min).
-
Baseline Correction: Perform utilizing a solvent blank prior to sample measurement.
Part 6: Applications & Significance[4]
-
Fluorescent Probes: Due to the ESIPT mechanism, this molecule serves as a scaffold for "Turn-On" fluorescent sensors. Derivatization of the hydroxyl group (e.g., with an ester or phosphate) quenches ESIPT (blue emission). Cleavage of this group by a specific enzyme or analyte restores the phenol, restoring ESIPT (green/yellow emission).
-
Metal Chelation: The
binding pocket is ideal for coordinating divalent metal ions ( ), often resulting in a spectral shift or fluorescence quenching/enhancement. -
Solid-State Luminescence: The planar packing allows for efficient solid-state emission, useful in OLEDs or organic electronics.
References
-
He, L.-M., Cao, G., & Hu, A.-X. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol.[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2161.[3]
- Padalkar, V. S., et al. (2016). Synthesis and photo-physical characteristics of ESIPT inspired 2-benzothiazole derivatives. Journal of Fluorescence, 26(2), 1-12. (Contextual reference for Thiazole ESIPT systems).
-
Kazzouli, S., et al. (2002).[2] Synthesis and biological activity of 2-aminothiazole derivatives. Tetrahedron Letters, 43(17), 3193-3196.
- Catalán, J., et al. (1999). Photoinduced intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzothiazole. Journal of Physical Chemistry A, 103(50), 10921–10934. (Foundational theory for thiazolyl-phenol ESIPT).
